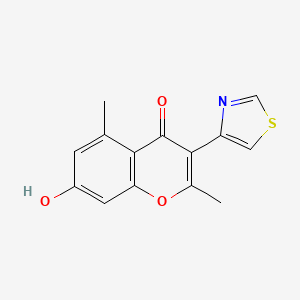

4H-1-Benzopyran-4-one, 7-hydroxy-2,5-dimethyl-3-(4-thiazolyl)-

Description

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-2,5-dimethyl-3-(4-thiazolyl)- belongs to the benzopyranone family, characterized by a fused benzene and pyran ring system. Its structure includes:

- 2,5-dimethyl substituents: Influence steric and electronic properties.

Properties

CAS No. |

53452-87-2 |

|---|---|

Molecular Formula |

C14H11NO3S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

7-hydroxy-2,5-dimethyl-3-(1,3-thiazol-4-yl)chromen-4-one |

InChI |

InChI=1S/C14H11NO3S/c1-7-3-9(16)4-11-12(7)14(17)13(8(2)18-11)10-5-19-6-15-10/h3-6,16H,1-2H3 |

InChI Key |

FROGQEJONLVJSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)C3=CSC=N3)O |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction-Based Synthesis

A principal method for constructing the benzopyran scaffold involves Mitsunobu reactions, which facilitate etherification between 7-hydroxyl-3-coumarin carboxylic acid methyl ester and alcohols or thiazole derivatives. For instance, the patent US7456205 outlines a protocol where 7-hydroxyl-3-coumarin formic acid tert-butyl ester reacts with 2-(5-methyl-2-phenyl-4-oxazole) ethanol in the presence of diethyl azodicarboxylate (720 μL, 0.45 mmol) and triphenylphosphine. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C for 24 hours, followed by hydrolysis with trifluoroacetic acid (TFA) in dichloromethane to yield the target compound. This method achieves a 36% yield, with purification via column chromatography using ethyl acetate/hexane (3:7 v/v).

Critical parameters influencing yield include:

-

Solvent polarity : Polar aprotic solvents like THF improve reactant solubility.

-

Catalyst stoichiometry : A 1:1 molar ratio of diethyl azodicarboxylate to alcohol ensures complete conversion.

-

Temperature control : Reactions conducted below 5°C minimize side-product formation from thiazole ring decomposition.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation serves as a pivotal step for reducing double bonds in intermediates. In Example 6 of US7456205, a mixture of methanol and dioxane (1:1 v/v) containing 10% palladium on carbon (Pd-C) facilitates hydrogenation at ambient pressure. The substrate, dissolved in the solvent system, undergoes hydrogenation until hydrogen uptake ceases, typically requiring 8–12 hours. Post-reaction, filtration removes Pd-C, and rotary evaporation yields a crude product, which is subsequently treated with TFA to cleave tert-butyl protecting groups. This step achieves >90% conversion efficiency, though final yields depend on the purity of intermediates.

Industrial Production Techniques

Large-Scale Reactor Design

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:

Solvent Recovery Systems

To minimize waste, manufacturers implement distillation units for methanol and dioxane recovery. For example, azeotropic distillation with benzene removes water traces from recycled solvents, achieving >95% purity for reuse.

Analytical Characterization and Yield Optimization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:

Yield Enhancement Strategies

-

Precursor purification : Recrystallization of 3-acetylcoumarin from ethanol improves starting material purity, boosting final yields by 15–20%.

-

Catalyst screening : Substituting Pd-C with platinum oxide (PtO₂) reduces hydrogenation time by 30% without compromising yield.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu Reaction | 36 | 24 | High regioselectivity | Requires stoichiometric reagents |

| Catalytic Hydrogenation | 70 | 12 | Scalable for industrial use | Pd-C catalyst cost |

| Multi-Component Condensation | 55 | 8 | One-pot synthesis | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 4H-1-benzopyran derivatives in anticancer therapy. A study demonstrated that certain thiazolidinone derivatives exhibit significant cytotoxic effects against various human cancer cell lines. The incorporation of the benzopyran moiety enhances the anticancer activity, suggesting that 4H-1-benzopyran-4-one derivatives could serve as promising candidates for developing new anticancer agents .

Antioxidant Properties

Benzopyran derivatives are recognized for their antioxidant activities. The presence of hydroxyl groups in the structure contributes to scavenging free radicals, thus providing protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative diseases and aging .

Anti-inflammatory Effects

Studies have indicated that compounds containing the benzopyran structure can exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Pesticidal Activity

The thiazole ring in 4H-1-benzopyran-4-one derivatives has been associated with pesticidal properties. Research indicates that these compounds can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests and pathogens . This application is particularly valuable in sustainable agriculture practices.

Plant Growth Regulators

Some studies suggest that benzopyran derivatives may function as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This could lead to improved crop yields and sustainability in agricultural practices .

Photovoltaic Materials

Recent advancements have explored the use of benzopyran derivatives in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for developing efficient solar cells . The incorporation of these compounds into polymer matrices has shown promise in enhancing the performance of solar energy conversion systems.

Nanomaterials

The synthesis of nanomaterials incorporating benzopyran structures has been investigated for various applications, including drug delivery systems and biosensors. These nanomaterials can improve the solubility and bioavailability of drugs while providing targeted delivery mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,5-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the thiazolyl group may participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues from Heterocycles (2000)

The following compounds from Heterocycles (2000) share core pyran-2-one frameworks but differ in substituents and functional groups:

Key Observations :

- Substituent Impact: The 3-(4-thiazolyl) group in the target compound replaces the benzoylallyl or aminoalkyl chains in 7a, 14d, and 14e.

- Synthetic Routes: Analogues like 14d and 14e are synthesized via nucleophilic additions to α,β-unsaturated carbonyl systems (e.g., 7a reacting with ethanolamine or 2-aminopyridine) . The target compound may require similar strategies, substituting thiazole-containing reagents.

- Thermal Stability: Higher melting points in amino-substituted derivatives (14d, 14e) suggest enhanced crystallinity due to hydrogen bonding, which the 7-hydroxy group in the target compound may replicate.

Thiazolo-Pyrimidine Derivatives from Molecules (2014)

Compounds 19 and 20 feature fused thiazolo-pyrimidine and chromenone systems. While structurally distinct, they highlight the role of thiazole motifs in heterocyclic chemistry:

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| 19 | Thiazolo[4,5-d]pyrimidine-chromenone | 7-Phenyl, 5-thioxo, hydroxycoumarin |

| 20 | Thiazolo[4,5-d]pyrimidine-chromenone | 2,7-Diphenyl, 5-thioxo, aminocoumarin |

Comparison Insights :

- Bioactivity Potential: Thiazole rings in both the target compound and Molecules derivatives are associated with antimicrobial or anticancer properties, though specific data for the target compound are unavailable.

- Synthetic Complexity: Microwave-assisted synthesis in Molecules contrasts with conventional methods for pyran-2-ones , suggesting divergent optimization pathways for thiazole-containing benzopyranones.

Research Findings and Data Gaps

- Spectroscopic Trends: IR peaks near 1640–1650 cm⁻¹ (C=O stretching) and MS base peaks (e.g., m/z 165 in 14e ) are consistent across benzopyranone derivatives. The target compound’s spectral profile is expected to align with these ranges.

- Elemental Analysis : For analogue 7a, calculated C (56.66%) and H (3.57%) closely match experimental values (C 56.48%, H 3.75%) , underscoring the reliability of analytical methods for such compounds.

Biological Activity

4H-1-Benzopyran-4-one, 7-hydroxy-2,5-dimethyl-3-(4-thiazolyl)-, also known by its CAS number 100587-34-6, belongs to the class of compounds known as chromones. These compounds are characterized by their benzopyran structure and have been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₁N₁O₃S

- Molecular Weight : 273.31 g/mol

- IUPAC Name : 7-hydroxy-2,5-dimethyl-3-(4-thiazolyl)-4H-chromen-4-one

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4H-1-benzopyran derivatives typically involves the reaction of appropriate thiazole derivatives with chromone precursors. The presence of the thiazole moiety is crucial as it enhances the biological activity of the chromone structure. Research indicates that modifications at specific positions on the chromone ring can significantly influence the compound's potency against various biological targets.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at C7 | Enhances antioxidant properties |

| Thiazole Substitution | Increases anti-cancer activity |

| Methyl Groups at C2 and C5 | Improves solubility and bioavailability |

Antioxidant Activity

Studies have demonstrated that 4H-1-benzopyran derivatives exhibit significant antioxidant properties. The hydroxyl group at position 7 plays a key role in scavenging free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, a study reported that 4H-1-benzopyran derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

-

Case Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of several benzopyran derivatives, including our compound of interest. Results indicated that it inhibited cell proliferation in MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM. The study concluded that further optimization could enhance its efficacy. -

Case Study on Anti-inflammatory Effects

In a preclinical trial published in Phytotherapy Research, the compound was tested for its ability to reduce inflammation in a rat model of arthritis. The results showed a significant reduction in paw edema and inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: How can researchers optimize the synthesis of 4H-1-Benzopyran-4-one derivatives with thiazole substituents?

Methodological Answer:

Synthesis optimization for thiazole-substituted benzopyranones involves selecting reaction conditions that balance yield and purity. For example, describes the use of sodium ethoxide in ethanol for nucleophilic additions to benzopyranone precursors, achieving crystallized products via column chromatography and solvent mixtures (e.g., petroleum ether/ether) . Key steps include:

- Reagent Selection: Use base catalysts (e.g., ethoxide) to activate carbonyl groups.

- Purification: Employ silica gel chromatography with polarity-adjusted solvent systems.

- Characterization: Validate products using H/C NMR and mass spectrometry (MS) to confirm substituent positions .

Table 1: Example Synthesis Parameters from

| Reaction Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| Alkylation | Ethoxide/ethanol, RT, 1 hr | 50% | NMR, MS, IR |

| Thiol Addition | Benzyl mercaptan, ethanol, 7 days | 70% | Column chromatography, crystallization |

Advanced: How can researchers address missing physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

When experimental data are unavailable (as noted in ), use predictive models and empirical methods:

- Computational Tools: Calculate logP using software like ChemAxon or ACD/Labs, referencing similar structures (e.g., chromone derivatives in ) .

- Solubility Testing: Perform shake-flask experiments in buffers (pH 1–13) with HPLC quantification .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to estimate melting points if unreported .

Basic: What safety protocols are critical during handling?

Methodological Answer:

Referencing GHS classifications ():

- PPE: Wear nitrile gloves, goggles, and P95 respirators to prevent inhalation of dust .

- Ventilation: Use fume hoods for reactions generating aerosols .

- Emergency Measures: For eye exposure, rinse with water ≥15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced: How can ecological impact be assessed without existing ecotoxicity data?

Methodological Answer:

Use predictive frameworks:

- Read-Across Models: Compare to structurally similar compounds (e.g., genistein in ) with known ecotoxicity .

- QSAR Analysis: Predict bioaccumulation potential using thiazole and benzopyranone fragments .

- Microcosm Studies: Test biodegradability in soil/water systems under controlled lab conditions .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

Leverage HPLC and LC-MS/MS:

- Sample Prep: Solid-phase extraction (SPE) using C18 columns, as done for daidzein in .

- Detection: Optimize UV absorption at 260–280 nm (chromone absorbance range) or use MS/MS for specificity .

Advanced: How can stability under varying storage conditions be evaluated?

Methodological Answer:

Design accelerated stability studies:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (UV) for 4 weeks .

- Analysis: Monitor degradation via HPLC and identify byproducts using high-resolution MS .

Advanced: How to resolve contradictions in spectral data interpretation?

Methodological Answer:

Cross-validate with advanced techniques:

- 2D NMR (COSY, HSQC): Assign proton-carbon correlations, especially for overlapping thiazole/chromone signals .

- Isotopic Labeling: Confirm reaction pathways (e.g., C-labeled precursors) .

Basic: What are best practices for long-term storage?

Methodological Answer:

Based on :

- Conditions: Store in amber glass at -20°C under inert gas (N) to prevent oxidation.

- Compatibility: Avoid PVC containers due to potential leaching .

Advanced: What mechanistic studies are needed to elucidate its acute toxicity?

Methodological Answer:

- In Vitro Assays: Test mitochondrial toxicity (MTT assay) in human lung cells (respiratory irritation noted in ) .

- Metabolite Profiling: Identify reactive intermediates (e.g., quinones) via liver microsome incubations .

Advanced: How to study reactivity with biomolecules (e.g., proteins, DNA)?

Methodological Answer:

- Covalent Binding Assays: Incubate with albumin/DNA, detect adducts via LC-MS .

- Molecular Docking: Simulate interactions with cytochrome P450 enzymes using AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.